

Spectroscopic comparison of "Methyl 4-methylpicolinate" and its isomers

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Compound of Interest

Compound Name: Methyl 4-methylpicolinate

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A Spectroscopic Comparison of **Methyl 4-methylpicolinate** and its Positional Isomers

This guide provides a detailed spectroscopic comparison of **methyl 4-methylpicolinate** and its positional isomers: methyl 3-methylpicolinate, methyl 5-methylpicolinate, and methyl 6-methylpicolinate. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization of organic molecules. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the differentiation of these closely related compounds. Detailed experimental protocols for these analytical techniques are also provided.

Isomeric Structures and Nomenclature

The isomers discussed in this guide are all derivatives of methyl picolinate, differing only in the position of the methyl group on the pyridine ring. Their unambiguous identification is crucial for understanding their chemical reactivity and for applications in pharmaceutical and materials science.

Methyl 6-methylpicolinate

node_6

Methyl 5-methylpicolinate

node_5

Methyl 3-methylpicolinate

node_3

Methyl 4-methylpicolinate

node_4

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Caption: Chemical structures of **Methyl 4-methylpicolinate** and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **methyl 4-methylpicolinate** and its isomers. This data has been compiled from various spectroscopic databases and may include predicted values where experimental data is unavailable.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound	δ (ppm)	Multiplicity	Integration	Assignment
Methyl 4-methylpicolinate	8.52	d	1H	H-6
7.89	s	1H	H-3	
7.25	d	1H	H-5	
3.96	s	3H	-OCH ₃	
2.45	s	3H	Ar-CH ₃	
Methyl 3-methylpicolinate	8.50	d	1H	H-6
7.65	d	1H	H-4	
7.28	dd	1H	H-5	
3.95	s	3H	-OCH ₃	
2.60	s	3H	Ar-CH ₃	
Methyl 5-methylpicolinate	8.60	s	1H	H-6
7.95	d	1H	H-3	
7.60	d	1H	H-4	
3.94	s	3H	-OCH ₃	
2.41	s	3H	Ar-CH ₃	
Methyl 6-methylpicolinate	7.88	d	1H	H-3
7.72	t	1H	H-4	
7.30	d	1H	H-5	
3.98	s	3H	-OCH ₃	
2.80	s	3H	Ar-CH ₃	

^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Compound	δ (ppm)	Assignment
Methyl 4-methylpicolinate	165.8	C=O
150.2	C-2	
149.3	C-6	
147.5	C-4	
125.8	C-5	
124.7	C-3	
52.7	-OCH ₃	
21.3	Ar-CH ₃	
Methyl 3-methylpicolinate	166.2	C=O
152.1	C-6	
147.0	C-2	
138.2	C-4	
133.5	C-3	
123.8	C-5	
52.6	-OCH ₃	
18.7	Ar-CH ₃	
Methyl 5-methylpicolinate	166.5	C=O
150.1	C-6	
147.8	C-2	
137.9	C-4	
131.0	C-5	
124.0	C-3	
52.5	-OCH ₃	

18.4	Ar-CH ₃	C=O
Methyl 6-methylpicolinate	166.0	
158.2	C-6	
146.9	C-2	
137.0	C-4	
124.5	C-5	
120.1	C-3	
52.8	-OCH ₃	
24.5	Ar-CH ₃	

Infrared (IR) Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Assignment
All Isomers	~3050-3100	C-H stretch (aromatic)
~2950-3000	C-H stretch (methyl)	
~1720-1730	C=O stretch (ester)	
~1580-1610	C=C and C=N stretch (pyridine ring)	
~1280-1300	C-O stretch (ester)	

Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
All Isomers	151	120 ([M-OCH ₃] ⁺), 92 ([M-COOCH ₃] ⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **methyl 4-methylpicolinate** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.^[1] Transfer the solution to a 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.^[2]
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans with proton decoupling.^[2]

Infrared (IR) Spectroscopy

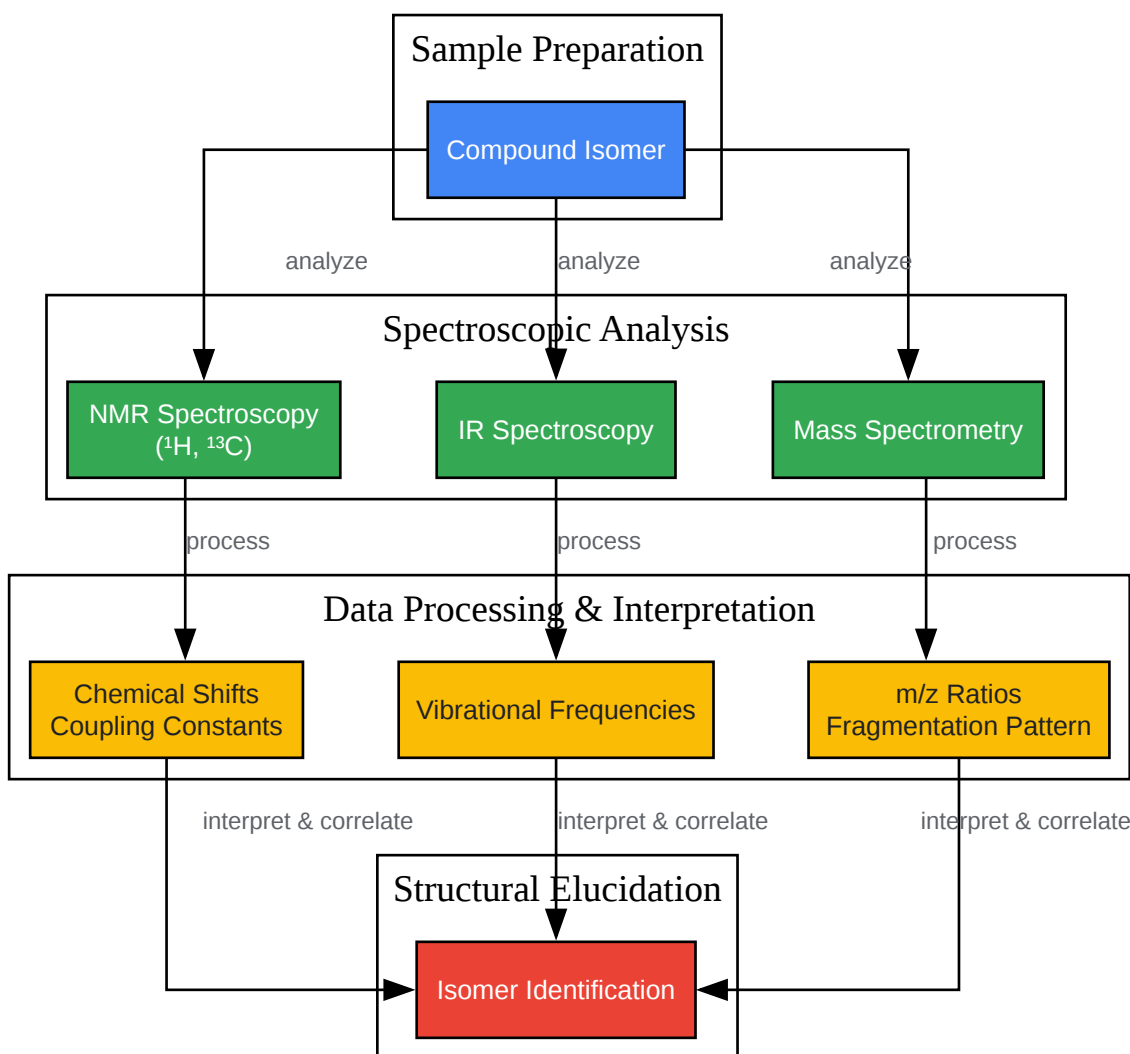
- **Sample Preparation:** For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.^[3]
- **Data Acquisition:** Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.^[3]

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.^[2]
- **Data Acquisition:** Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (for GC-MS analysis).^[4] Acquire the mass spectrum using electron ionization (EI) at 70 eV.^[2]

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of the isomeric compounds.



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Caption: Generalized workflow for spectroscopic analysis and isomer identification.

Conclusion

The spectroscopic data presented in this guide highlights the subtle yet distinct differences between **methyl 4-methylpicolinate** and its positional isomers. While IR and MS provide valuable information about the functional groups and molecular weight, which are identical for all isomers, NMR spectroscopy, particularly ^1H and ^{13}C NMR, is the most powerful technique for

their differentiation. The chemical shifts and coupling patterns of the aromatic protons and the chemical shifts of the ring carbons are unique to each isomer, allowing for their unambiguous structural assignment. This comparative guide serves as a valuable resource for the accurate identification and characterization of these important chemical building blocks.

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